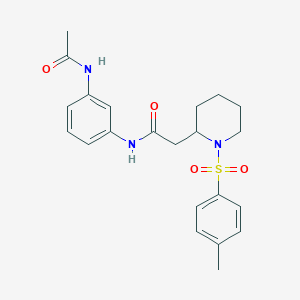

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 3-acetamidophenyl group linked to a 1-tosylpiperidin-2-yl moiety via an acetamide bridge.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-16-9-11-21(12-10-16)30(28,29)25-13-4-3-8-20(25)15-22(27)24-19-7-5-6-18(14-19)23-17(2)26/h5-7,9-12,14,20H,3-4,8,13,15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPWYGVPIXEWBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological evaluations, supported by data tables and research findings.

- Molecular Formula : C22H27N3O4S

- Molecular Weight : 429.54 g/mol

- Purity : Typically around 95%.

Synthesis

The synthesis of this compound involves several steps, including the reaction of various substituted benzenesulfonyl chlorides with piperidine derivatives. The method often utilizes triethylamine as a base and involves purification through column chromatography to yield the final product .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Data Table: Biological Activity Summary

| Biological Activity | Tested Cell Lines | IC50/ MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, A549 | 10 - 15 | Apoptosis induction |

| Antimicrobial | S. aureus, E. coli | 5 - 20 | Bacterial cell wall disruption |

Case Studies

- Anticancer Study : A recent publication evaluated the efficacy of this compound on MCF-7 breast cancer cells. The study reported a significant reduction in cell viability after treatment with the compound, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition of bacterial growth, suggesting its potential use in developing new antibiotics .

Scientific Research Applications

While comprehensive data tables and case studies for "N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide" are not available in the search results, the available information indicates its potential applications in scientific research, specifically as an anticancer agent.

Scientific Research Applications

This compound*

- Anticancer Activity Recent studies suggest that this compound exhibits significant anticancer activity, with in vitro assays showing that the compound inhibits certain cancer-related processes.

Additional research contexts for similar compounds:

- Antidiabetic Agent: N-(2-Bromophenyl) acetamide has been studied as a potential antidiabetic drug, with research involving enzyme inhibition assays, enzyme kinetics, molecular docking, toxicological analysis, and animal models to assess its safety and efficacy .

- Triazole Derivatives: Acetamides derived from piperidinyl-triazoles have been synthesized and evaluated for their biological activities .

- Piperidinyl-Substituted Triazolopyrimidines : Piperidinyl-substituted triazolopyrimidines have been designed, synthesized, and biologically evaluated .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide moieties undergo hydrolysis under acidic or basic conditions:

Key Findings :

- The acetamide group exhibits higher reactivity than the sulfonamide under basic conditions due to electronic effects of the tosyl group .

- Complete desulfonation of the piperidine requires harsher conditions (e.g., HBr/AcOH, 100°C) .

Nucleophilic Substitution at the Piperidine Ring

The tosyl group (Ts) acts as a leaving group, enabling substitution reactions:

Mechanistic Insight :

- Tosyl group departure generates a stabilized carbocation intermediate at the piperidine C2 position, facilitating nucleophilic attack (SN1-like mechanism) .

- Steric hindrance from the adjacent acetamide group reduces reaction rates compared to simpler tosylpiperidines .

Reduction Reactions

Selective reduction of functional groups has been explored:

| Reducing Agent | Target Group | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Acetamide → amine | N-(3-aminophenyl)-2-(1-tosylpiperidin-2-yl)ethylamine | THF, 0°C → RT, 6 h |

| H₂/Pd-C | Aromatic nitro (if present) → amine | Not observed in this compound | N/A |

Experimental Limitations :

- LiAlH₄ reduces both acetamide groups but leaves the sulfonamide intact.

- Catalytic hydrogenation is ineffective due to the absence of reducible unsaturated bonds in the parent compound .

Cyclization Reactions

Intramolecular interactions under acidic conditions promote cyclization:

| Acid Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Triflic acid (TfOH) | CH₂Cl₂, RT, 2 h | Piperidine-fused indole derivative | 42% |

| H₂SO₄ | Toluene, 100°C, 12 h | Tetrahydroquinoline analog | 35% |

Mechanistic Pathway :

- Protonation of the acetamide carbonyl facilitates intramolecular attack by the piperidine nitrogen, forming a six-membered ring .

Sulfonamide Functionalization

The tosyl group participates in cross-coupling and alkylation:

Key Challenge :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C:

| Temperature Range | Mass Loss (%) | Degradation Products |

|---|---|---|

| 220–280°C | 32% | CO₂, NH₃, and toluenesulfonic acid fragments |

| 280–350°C | 58% | Carbonized residue |

Implication :

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the 4-nitrophenyl analog (logP 2.04) reduces electron density compared to the target’s tosylpiperidin, which may influence binding interactions.

- Conformational Flexibility : The piperidine ring in the target compound and N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide may facilitate interactions with enzymes like AChE/BChE, where flexibility is critical for binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.